molecular formula C20H29N3O3 B5573186 ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate

ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate

Cat. No.: B5573186
M. Wt: 359.5 g/mol
InChI Key: MNRNMLOFNANYAS-UHFFFAOYSA-N
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Description

Ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate is a useful research compound. Its molecular formula is C20H29N3O3 and its molecular weight is 359.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.22089180 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antihypertensive Activity

  • A study explored the synthesis of 1-oxa-3,8-diazaspiro[4,5]decan-2-ones, including compounds similar to ethyl 6-(8-isopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)nicotinate, for potential antihypertensive properties. These compounds demonstrated varied activities, with some showing promise as alpha-adrenergic blockers, suggesting potential application in hypertension treatment (Caroon et al., 1981).

Synthesis and Chemical Properties

  • Research on ethyl 7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives was conducted to explore novel synthetic routes and chemical properties of these compounds, which are structurally related to this compound (Li et al., 2014).

Stereochemistry and Configurational Assignment

  • A study on the synthesis and configurational assignment of diastereomeric 2,4-dioxaspiro[5.5]undec-8-enes, closely related to this compound, provided insights into the stereochemistry of these compounds. Understanding their stereochemistry is crucial for their potential application in pharmaceuticals and other fields (Bruns et al., 1979).

Synthesis of Nicotinate Esters

  • Research into the synthesis of nicotinate esters, including ethyl nicotinate which is structurally similar to the compound of interest, has been conducted. These studies are significant for the development of various chemical compounds with potential applications in different scientific fields (Paine, 1987).

Synthesis of Nitrogen-Containing Spiro Heterocycles

  • Studies have been conducted on the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones, related to this compound. Such research contributes to the understanding of the synthesis and properties of nitrogen-containing spiro heterocycles, which are important in various chemical and pharmaceutical applications (Aggarwal et al., 2014).

Applications in Chromatography

  • The nicotinic acid derivatives, such as ethyl nicotinate, have been studied for their use in chromatography. Understanding their properties in this context can be crucial for analytical chemistry and related applications (Pyka & Klimczok, 2007).

Properties

IUPAC Name

ethyl 6-(3-oxo-2-propan-2-yl-2,8-diazaspiro[5.5]undecan-8-yl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-4-26-19(25)16-6-7-17(21-12-16)22-11-5-9-20(13-22)10-8-18(24)23(14-20)15(2)3/h6-7,12,15H,4-5,8-11,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRNMLOFNANYAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)N2CCCC3(C2)CCC(=O)N(C3)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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